N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-25-12-17(24,14-5-3-2-4-6-14)11-22-16(23)13-7-9-15(10-8-13)26-18(19,20)21/h2-10,24H,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWTVRXPIVOPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-(trifluoromethoxy)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-amino-3-methoxy-2-phenylpropanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and improve selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The benzamide can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH₄, tetrahydrofuran (THF), reflux.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: Explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors, leading to changes in cellular signaling pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic processes, thereby affecting biochemical pathways.
Pathways: Influencing pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide with structurally or functionally related benzamide derivatives, based on the provided evidence:
Key Structural and Functional Differences
This may enhance solubility or receptor-binding specificity compared to compounds with linear alkyl chains or aromatic substituents . VU6010608 () and Flutolanil () incorporate heterocyclic (triazole) or agrochemically optimized substituents, respectively, which tailor their bioactivity toward neurological or pesticidal targets.
Electronic Effects: The trifluoromethoxy group in all listed compounds contributes to electron-withdrawing effects, enhancing metabolic stability.
Synthetic Accessibility: Derivatives like 7g and 3u are synthesized in high yields (>60%) via straightforward amidation or oxidative coupling, whereas VU6010608 and thieno-pyrimidine derivatives () require multi-step protocols involving cross-coupling or heterocyclic ring formation .
Research Implications and Gaps
- Structural Optimization : The hydroxy and methoxy groups in the target compound warrant exploration for hydrogen-bonding interactions in drug-receptor binding, a feature absent in simpler analogs like 3u .
- Biological Screening: No direct activity data are available for the target compound.
- Synthetic Challenges : The steric hindrance of the 2-phenylpropyl group may complicate synthesis, necessitating optimization of coupling conditions (e.g., microwave-assisted or catalyst-enhanced methods) .
Biological Activity
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A trifluoromethoxy group, which enhances lipophilicity and potentially influences biological interactions.
- A hydroxy and methoxy substituent that may contribute to its pharmacodynamic properties.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, studies on related compounds suggest several potential mechanisms:
- Inhibition of viral replication : Similar derivatives have shown antiviral properties by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication, including Hepatitis B virus (HBV) .
- Modulation of signaling pathways : Compounds in the benzamide class often interact with various kinases and receptors, potentially altering cellular signaling pathways that influence cell proliferation and survival.
Antiviral Activity
Research indicates that related benzamide derivatives exhibit broad-spectrum antiviral effects. For instance, the compound IMB-0523, a derivative of N-phenylbenzamide, demonstrated significant anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests that this compound may similarly possess antiviral properties.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxicity of benzamide derivatives is often measured using cell viability assays (e.g., MTT assay). For instance, the CC50 values (concentration required to kill 50% of cells) for related compounds have been documented, providing a benchmark for toxicity .
Case Studies
-
Hepatitis B Virus Inhibition : A study exploring the antiviral efficacy of benzamide derivatives found that they could significantly reduce HBV DNA levels in HepG2 cells. The mechanism was linked to the upregulation of A3G levels, which plays a critical role in inhibiting HBV replication .
Compound IC50 (µM) CC50 (µM) SI (Selectivity Index) IMB-0523 1.99 116 58 Lamivudine 7.37 >440 <60 - Broad-Spectrum Antiviral Effects : Another study indicated that N-phenylbenzamide derivatives could inhibit HIV-1 and HCV by enhancing A3G levels in infected cells. This highlights the potential for developing new antiviral therapies based on structural modifications of the benzamide scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
